MFCD09876048
Description
Compounds with MDL identifiers like MFCD09876048 are typically characterized by their molecular weight, solubility, and reactivity profiles, which are critical for industrial and research applications.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-9-10(5-6-22)15(24)21-17(19-9)25-8-14(23)20-16-12(7-18)11-3-2-4-13(11)26-16/h22H,2-6,8H2,1H3,(H,20,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCWZIEJUSTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD09876048 typically involves a series of well-defined chemical reactions. One common method includes the use of specific catalysts and controlled reaction environments to ensure high yield and purity. The reaction conditions often involve precise temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining consistency in quality. The industrial process may also involve additional purification steps, such as crystallization or distillation, to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: MFCD09876048 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and sometimes the presence of catalysts.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
MFCD09876048 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways to create complex molecules. In biology, it serves as a probe to study biochemical processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development. Industrially, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD09876048 involves its interaction with specific molecular targets. These interactions can trigger a series of biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally and functionally related compounds from the evidence, emphasizing key parameters such as molecular properties, synthetic accessibility, and bioactivity.
Table 1: Key Molecular Properties of MFCD09876048 and Analogs
Key Findings:
Structural Similarity : this compound shares a bromo-chloro-phenylboronic acid backbone with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), suggesting comparable reactivity in Suzuki-Miyaura cross-coupling reactions .
Solubility Trends : Compared to 2-(4-nitrophenyl)benzimidazole, this compound exhibits lower aqueous solubility (0.24 vs. 0.69 mg/mL), likely due to its higher halogen content and reduced polarity .
Synthetic Complexity: The hypothetical synthetic accessibility score (2.07) aligns with boronic acids in , which require palladium-catalyzed reactions under inert conditions . In contrast, sulfonamide derivatives (e.g., the thieno-pyrrole dione in ) show higher complexity scores (3.50) due to multi-step syntheses .
Key Findings:
Bioactivity : this compound’s predicted high GI absorption and BBB permeation make it a candidate for central nervous system-targeted drug development, unlike the nitrobenzimidazole analog, which shows low absorption .
Safety : The absence of PAINS (Pan-Assay Interference Compounds) alerts in this compound and its boronic acid analog contrasts with benzimidazole derivatives, which may exhibit off-target interactions due to aromatic nitro groups .
Analytical Techniques:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
